molecular formula C9H9NO2 B3157443 4-Methoxy-2-methylbenzoxazole CAS No. 849402-65-9

4-Methoxy-2-methylbenzoxazole

Cat. No.: B3157443
CAS No.: 849402-65-9
M. Wt: 163.17 g/mol
InChI Key: NCSILNBMCGMRHU-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzoxazole is a chemical compound belonging to the benzoxazole family. Benzoxazoles are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

4-Methoxy-2-methylbenzoxazole, a derivative of benzoxazole, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .

Mode of Action

For instance, some benzoxazole derivatives have been found to inhibit tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction can lead to changes in cell structure and function, potentially contributing to the compound’s pharmacological effects .

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, some benzoxazole derivatives have shown antimicrobial, antifungal, and anticancer activities , indicating that they may interfere with the biochemical pathways associated with these conditions.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect

Result of Action

Some benzoxazole derivatives have shown promising bioactivities, such as antimicrobial and anticancer activities . These activities suggest that this compound may have similar effects, potentially leading to changes at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can all affect the compound’s action . Understanding these environmental influences is crucial for optimizing the use of this compound and other similar compounds.

Preparation Methods

The synthesis of 4-Methoxy-2-methylbenzoxazole typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize yield and efficiency .

Chemical Reactions Analysis

4-Methoxy-2-methylbenzoxazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Research has shown its potential anticancer properties, particularly against human colorectal carcinoma cell lines.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

4-Methoxy-2-methylbenzoxazole can be compared with other benzoxazole derivatives, such as:

    2-Methylbenzoxazole: Lacks the methoxy group, resulting in different chemical and biological properties.

    4-Methoxybenzoxazole: Similar structure but without the methyl group, leading to variations in reactivity and activity.

    2-Methyl-4-nitrobenzoxazole: The presence of a nitro group significantly alters its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-methoxy-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-9-7(11-2)4-3-5-8(9)12-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSILNBMCGMRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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